Cas no 1807012-07-2 (Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate)

Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate is a versatile intermediate in organic synthesis, characterized by its trifluoromethylthio and cyano functional groups, which enhance reactivity and utility in pharmaceutical and agrochemical applications. The presence of an aminomethyl group allows for further derivatization, making it valuable for constructing complex heterocycles or bioactive molecules. Its ester moiety provides stability while enabling hydrolysis or transesterification for downstream modifications. The trifluoromethylthio group contributes to lipophilicity and metabolic stability, often sought in drug design. This compound is particularly useful in medicinal chemistry for developing sulfur-containing analogs with improved pharmacokinetic properties. High purity and well-defined reactivity make it a reliable building block for research and industrial applications.
Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate structure
1807012-07-2 structure
Product Name:Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate
CAS No:1807012-07-2
MF:C11H9F3N2O2S
MW:290.261571645737
CID:4795275
Update Time:2025-05-25

Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate
    • Inchi: 1S/C11H9F3N2O2S/c1-18-10(17)8-2-6(4-15)7(5-16)3-9(8)19-11(12,13)14/h2-3H,4,15H2,1H3
    • InChI Key: PUIZQCNVYKRUME-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=C(C#N)C(CN)=CC=1C(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 380
  • XLogP3: 2.1
  • Topological Polar Surface Area: 101

Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015009066-250mg
Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate
1807012-07-2 97%
250mg
494.40 USD 2021-05-31
Alichem
A015009066-500mg
Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate
1807012-07-2 97%
500mg
790.55 USD 2021-05-31
Alichem
A015009066-1g
Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate
1807012-07-2 97%
1g
1,519.80 USD 2021-05-31

Additional information on Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate

Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate (CAS No. 1807012-07-2): A Comprehensive Overview

Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate, identified by its CAS number 1807012-07-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular framework of Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate incorporates several key features that contribute to its chemical reactivity and potential biological activity. The presence of an aminomethyl group at the 5-position and a cyano group at the 4-position introduces nucleophilic and electrophilic centers, respectively, facilitating diverse synthetic transformations. Additionally, the trifluoromethylthio substituent at the 2-position imparts enhanced lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been a growing interest in the development of compounds with multifunctional properties, particularly those that can modulate multiple biological pathways simultaneously. Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate fits well within this paradigm, as its structural features suggest potential applications in the treatment of various diseases, including inflammatory disorders and cancer. The compound's ability to engage with different biological targets makes it an attractive candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate is its versatility in synthetic chemistry. The aminomethyl group can be readily modified through various coupling reactions, allowing for the introduction of additional functional moieties. This flexibility enables chemists to tailor the compound's properties to meet specific pharmacological requirements. Furthermore, the cyano group can serve as a precursor for other functional groups, such as carboxylic acids or amides, through reduction or hydrolysis reactions.

The trifluoromethylthio substituent is particularly noteworthy for its influence on the compound's pharmacokinetic profile. Trifluoromethylation is a well-established strategy in drug development, as it can enhance binding affinity to biological targets and improve metabolic stability. The thioether linkage further contributes to the compound's solubility and bioavailability, making it a promising candidate for oral administration. These properties collectively position Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate as a versatile building block for the synthesis of next-generation therapeutics.

Recent studies have begun to explore the biological activity of Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate and its derivatives. Initial investigations have revealed promising results in vitro, demonstrating interactions with key enzymes and receptors involved in disease pathways. For instance, derivatives of this compound have shown inhibitory activity against certain kinases and transcription factors, which are implicated in cancer progression. Additionally, preliminary data suggest that modified analogs may exhibit anti-inflammatory properties by modulating cytokine production and immune cell function.

The synthesis of Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the amide bond, nucleophilic substitution to introduce the aminomethyl group, and trifluoromethylation reactions to install the trifluoromethylthio moiety. Each step must be meticulously controlled to avoid side reactions and ensure regioselectivity.

The role of computational chemistry in designing and optimizing Methyl 5-aminomethyl-4-cyano-2-(trifluoromethylthio)benzoate cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been instrumental in predicting the compound's behavior under various conditions. These tools help chemists identify optimal reaction pathways and predict potential issues before they arise during experimental synthesis.

In conclusion, Methyl 5-aminomethlyl-4-cyano-2-(trifluoromethlylthio)benzoate (CAS No. 1807012-07-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in drug discovery efforts worldwide.

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